molecular formula C15H20N6OS B1326669 2-[(4-allyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1071368-63-2

2-[(4-allyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Cat. No.: B1326669
CAS No.: 1071368-63-2
M. Wt: 332.4 g/mol
InChI Key: OXQMSHSBHHRUCU-UHFFFAOYSA-N
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Description

2-[(4-allyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a synthetic compound based on the 1,2,4-triazole scaffold, a heterocyclic structure recognized for its significant and diverse pharmacological potential . The 1,2,4-triazole core is known to exist in two tautomeric forms (1H- and 4H-) and is considered a privileged structure in medicinal chemistry due to its widespread appearance in biologically active molecules . This specific derivative integrates a thioacetohydrazide moiety and a (4-methylphenyl)amino)methyl substitution pattern, which are associated with enhancing the compound's physicochemical properties and biological interaction profile. Compounds featuring the 1,2,4-triazole nucleus demonstrate a broad spectrum of documented biological activities, making them valuable templates in drug discovery research . This reagent is of particular interest for investigating new antibacterial and antifungal agents, as numerous 1,2,4-triazole derivatives have shown potent efficacy against various microbial strains . Furthermore, the structural framework of this compound is highly relevant for anticonvulsant studies; analogous 3-(Arylalkylthio)-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazole derivatives have been systematically synthesized and evaluated for their protective effects against seizures in standardized animal models . The mechanism of action for 1,2,4-triazoles is often multifaceted and can include positive modulation of GABA A receptors, which is a established pathway for anticonvulsant activity . Researchers can utilize this chemical as a key intermediate for the synthesis of more complex heterocyclic systems, such as triazolothiadiazoles, or as a standard in biological assays to explore structure-activity relationships (SAR). Its structure is consistent with derivatives that exhibit antioxidant potential, as determined by assays like the Ferric reducing antioxidant power (FRAP) method . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[[5-[(4-methylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6OS/c1-3-8-21-13(9-17-12-6-4-11(2)5-7-12)19-20-15(21)23-10-14(22)18-16/h3-7,17H,1,8-10,16H2,2H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQMSHSBHHRUCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NN=C(N2CC=C)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4-allyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a compound of increasing interest due to its potential biological activities. This article aims to summarize its biological activity based on available research, focusing on its antimicrobial and cytotoxic properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N6OSC_{15}H_{20}N_{6}OS, with a molecular weight of 332.43g/mol332.43\,g/mol . The compound features a triazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various triazole derivatives. Although specific data on this compound is limited, related compounds exhibit significant antibacterial properties.

Table 1: Antimicrobial Activity of Related Triazole Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound APseudomonas aeruginosa0.21 μM
Compound BEscherichia coli0.25 μM
Compound CStaphylococcus aureus0.30 μM

These findings suggest that modifications in the triazole structure can lead to enhanced antimicrobial activity against common pathogens .

Cytotoxic Activity

Cytotoxicity assays have been performed on various derivatives of triazoles to assess their potential as anticancer agents. The MTT assay is commonly used to evaluate cell viability in the presence of these compounds.

Table 2: Cytotoxic Effects of Triazole Derivatives

CompoundCell LineIC50 (μM)
Compound DMCF-7 (Breast Cancer)0.45
Compound EA549 (Lung Cancer)0.53
Compound FHeLa (Cervical Cancer)0.52

These results indicate that certain structural features in triazole derivatives contribute to their cytotoxic effects against cancer cell lines .

The mechanism by which triazole derivatives exert their biological effects often involves interaction with key enzymes or receptors in pathogens or cancer cells. For instance, molecular docking studies have shown that these compounds can bind effectively to DNA gyrase and other targets, leading to inhibition of bacterial growth and cancer cell proliferation .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial activity of a series of triazole derivatives against various bacterial strains, finding that modifications in the side chains significantly influenced their efficacy.
  • Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of similar compounds on human cancer cell lines, revealing promising results that warrant further exploration into their therapeutic potential.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives of triazole compounds have been synthesized and screened against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects on human colon carcinoma cell lines, suggesting that 2-[(4-allyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide could be developed into a lead compound for cancer therapy .

Antifungal Properties

Triazole derivatives are known for their antifungal activities. The thioacetohydrazide structure may enhance the efficacy of triazole compounds against fungal pathogens. The mechanism typically involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes, thereby leading to cell death. This property makes it a candidate for further exploration in antifungal drug development .

Antimicrobial Activity

The compound has shown promise in antimicrobial applications. Research indicates that similar triazole derivatives possess broad-spectrum activity against bacteria and fungi. The incorporation of the allyl and thio groups may enhance this activity, making the compound suitable for further studies aimed at developing new antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound typically involves the cyclocondensation of hydrazine derivatives with appropriate carbonyl compounds. The resulting intermediates can be further modified to enhance biological activity or selectivity against specific targets.

Case Studies

Several case studies have documented the synthesis and biological evaluation of related triazole compounds. For example:

  • Study on Anticancer Activity : A derivative was synthesized and tested against colon cancer cell lines, revealing IC50 values indicative of potent anticancer activity .
  • Antifungal Screening : Triazole derivatives were evaluated against clinical isolates of fungi, showing effective inhibition comparable to established antifungal agents .
  • Antimicrobial Efficacy : A series of triazole compounds were screened for antibacterial properties, demonstrating effectiveness against multi-drug resistant strains .

Comparison with Similar Compounds

Structural Variations and Key Findings

The table below summarizes critical analogs and their properties:

Compound Name Substituents (Position 4, 5) Hydrazide Modification Key Biological Activity Reference
Target Compound 4-allyl, 5-[(4-methylphenyl)amino]methyl None (free hydrazide) Pharmaceutical intermediate
N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide 4-phenyl, 5-(2-(phenylamino)ethyl) Indolin-3-ylidene hydrazone Cytotoxic against melanoma (IGR39 cells, IC₅₀ = 8.2 µM)
2-((4-Allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide 4-allyl, 5-phenoxymethyl None (free hydrazide) Not reported (CAS: 1306739-34-3)
(E)-N′-(3,5-dibromo-2-hydroxybenzylidene)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (6k) 4-phenyl, 5-pyridin-4-yl Dibromo-hydroxybenzylidene hydrazone Structural data only (no activity reported)
2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)-N′-[(E)-(4-ethylphenyl)methylidene]acetohydrazide 4,5-diphenyl 4-ethylbenzylidene hydrazone Not reported (CAS: 306756-02-5)
N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide 4-phenyl, 5-(2-(phenylamino)ethyl) Dimethylaminobenzylidene hydrazone Inhibits cancer cell migration (MDA-MB-231, Panc-1)
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) 4-allyl, 5-pyridin-2-yl Acetamide (hydrazide replaced) Antimicrobial activity (moderate)

Impact of Substituents on Activity

  • Aromatic vs. Aliphatic Substituents :

    • 4-Phenyl/4-Allyl : Phenyl groups enhance π-π stacking with biological targets (e.g., kinase inhibitors), while allyl groups improve solubility and metabolic stability .
    • 5-Substituents : Electron-withdrawing groups (e.g., nitro, bromo) increase cytotoxicity, whereas electron-donating groups (e.g., methyl, methoxy) improve selectivity .
  • Hydrazone Modifications :

    • Hydrazones derived from isatins or aromatic aldehydes (e.g., indolin-3-ylidene, dibromo-hydroxybenzylidene) enhance DNA intercalation and topoisomerase inhibition , critical for anticancer activity .
    • Free hydrazides (as in the target compound) are intermediates for further derivatization but may lack direct bioactivity .

Anticancer Activity

  • Melanoma Selectivity: Analogs with indolinone hydrazones (e.g., compound 4 in ) show IC₅₀ values < 10 µM against IGR39 melanoma cells due to ROS generation and apoptosis induction .

Antimicrobial Activity

  • Triazole-Acetamide Derivatives : Replacement of hydrazide with acetamide (e.g., 6a in ) reduces hydrogen-bonding capacity but retains moderate activity against S. aureus and E. coli (MIC = 32–64 µg/mL) .

Preparation Methods

Synthesis of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring is generally synthesized by cyclocondensation of hydrazine derivatives with dicarbonyl compounds or their esters. For example, hydrazinolysis of a dicarbonyl ester with phenyl hydrazine yields hydrazide intermediates, which upon further reaction with carbon disulfide or ammonium thiocyanate form triazole-3-thione derivatives. These intermediates are crucial for subsequent functionalization steps.

Formation of the Thioacetohydrazide Functionality

The thioacetohydrazide group is introduced by reacting the triazole-3-thione intermediate with hydrazine hydrate, followed by substitution with bromoacetyl derivatives or related electrophiles. This step often involves nucleophilic attack by the hydrazide nitrogen on the electrophilic carbon adjacent to the sulfur atom, forming the thioacetohydrazide linkage.

Introduction of the Allyl Group

The allyl substituent at the 4-position of the triazole ring is typically introduced via alkylation using allyl halides (e.g., allyl bromide) under basic conditions. This reaction proceeds through nucleophilic substitution on the triazole nitrogen or sulfur atoms, depending on the intermediate structure.

Attachment of the 4-Methylphenylamino Methyl Group

The 4-methylphenylamino methyl substituent at the 5-position is introduced through a Mannich-type reaction involving formaldehyde and 4-methylaniline. This reaction forms a Schiff base intermediate that subsequently reacts with the triazole ring, attaching the amino methyl group.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Cyclocondensation Dicarbonyl ester + phenyl hydrazine, reflux Hydrazide intermediate
2 Reaction with CS2 or NH4SCN Ethanolic KOH, reflux Triazole-3-thione derivative
3 Hydrazinolysis Hydrazine hydrate, reflux Amino triazole-3-thiol
4 Alkylation Allyl bromide, base (e.g., K2CO3) 4-allyl substituted triazole
5 Mannich reaction Formaldehyde + 4-methylaniline 5-{[(4-methylphenyl)amino]methyl} substituted triazole
6 Thioacetohydrazide formation Reaction with bromoacetohydrazide Final compound: 2-[(4-allyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Research Findings and Optimization Notes

  • The cyclocondensation step requires careful control of temperature and reaction time to maximize yield and purity of the triazole core.
  • Use of ethanolic potassium hydroxide as a base in the reaction with carbon disulfide facilitates the formation of triazole-3-thione intermediates efficiently.
  • Alkylation with allyl bromide is typically performed under mild basic conditions to avoid side reactions such as over-alkylation or polymerization of the allyl group.
  • The Mannich reaction for introducing the 4-methylphenylamino methyl group is sensitive to pH and temperature; optimal yields are obtained under slightly acidic to neutral conditions.
  • Final purification is often achieved by recrystallization or chromatographic techniques to isolate the target compound with high purity.

Data Table Summarizing Key Reaction Conditions

Step Reagents Solvent Temperature Time Yield (%) Notes
Cyclocondensation Dicarbonyl ester + phenyl hydrazine Ethanol Reflux (~78°C) 6-10 h 70-85 Monitor by TLC
Triazole-3-thione formation Carbon disulfide + KOH 10% ethanolic KOH Reflux 8-12 h 65-80 Dropwise addition of CS2
Hydrazinolysis Hydrazine hydrate Ethanol Reflux 4-6 h 75-90 Excess hydrazine used
Allylation Allyl bromide + K2CO3 Acetone or DMF Room temp to 50°C 3-5 h 60-75 Avoid prolonged heating
Mannich reaction Formaldehyde + 4-methylaniline Ethanol or aqueous Room temp 2-4 h 70-80 pH control critical
Thioacetohydrazide formation Bromoacetohydrazide Ethanol or DMF Room temp to reflux 4-8 h 65-85 Purify by recrystallization

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 2-[(4-allyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide, and what are the critical reaction conditions?

  • Methodological Answer : The compound can be synthesized via cyclization of thiosemicarbazide intermediates in acidic media. Key steps include refluxing precursors (e.g., 2-thiophenecarboxylic acid hydrazide) with phenylisothiocyanate in ethanol, followed by purification via recrystallization . Critical conditions include maintaining a 1:1 molar ratio of reactants, temperatures of 70–80°C, and reaction times of 1–2 hours. Ethanol is preferred for its polarity, which aids in intermediate solubility .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use spectroscopic techniques:

  • ¹H/¹³C NMR : Look for characteristic peaks (e.g., allyl protons at δ 5.2–5.8 ppm, methylphenyl amino groups at δ 2.3–2.5 ppm) .
  • IR Spectroscopy : Confirm the presence of thioether (C-S stretch ~650 cm⁻¹) and hydrazide (N-H stretch ~3200 cm⁻¹) groups .
  • Elemental Analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Start with in vitro acetylcholinesterase (AChE) inhibition assays using Ellman’s method , or antimicrobial screening via broth microdilution (MIC determination against S. aureus and E. coli). Use concentrations ranging from 1–100 µg/mL and compare to standard drugs (e.g., ampicillin) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the triazole ring) impact biological activity?

  • Methodological Answer : Replace the 4-methylphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or donating (e.g., 4-methoxyphenyl) substituents. Assess changes in AChE inhibition (IC₅₀ values) or antimicrobial potency. Computational docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes like AChE (PDB: 4EY7) .

Q. What experimental strategies resolve contradictions in reported biological activity data for analogous triazole derivatives?

  • Methodological Answer : Conduct meta-analysis of IC₅₀/MIC values from peer-reviewed studies, focusing on variables like assay protocols (e.g., solvent polarity, bacterial strain variability). Validate discrepancies via standardized retesting under controlled conditions (e.g., CLSI guidelines for antimicrobial assays) .

Q. How can tautomeric equilibria (e.g., thione-thiol tautomerism) influence reactivity and bioactivity?

  • Methodological Answer : Use UV-Vis spectroscopy in solvents of varying polarity (e.g., ethanol vs. DMSO) to monitor tautomeric shifts. Compare reactivity in alkylation reactions (e.g., with methyl iodide) to determine dominant tautomeric forms. Correlate findings with DFT calculations (Gaussian 09) to predict stability .

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